Structural Differentiation from Cyclopentaquinoline Cholinesterase Inhibitor Lead Series
The target compound (CAS 374918-94-2) is a 4-methyl-7-phenoxy-cyclopenta[b]quinolin-9-one, which differs fundamentally in its core oxidation state and substitution from the published cyclopentaquinoline cholinesterase inhibitor series. The most potent published analog, 6-chloro-N-[2-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)-hexyl]-nicotinamide hydrochloride (3e), is a 9-amino-substituted 2,3-dihydro derivative with a 6-chloro group, achieving IC50 values of 67 nM against EeAChE and 153 nM against EqBuChE [1]. CAS 374918-94-2, by contrast, lacks the 9-amino linker, contains a 9-ketone instead, lacks the 6-chloro substituent, and bears a 4-methyl-7-phenoxy substitution pattern that has not been evaluated in published cholinesterase assays. No direct head-to-head comparison data exist between these compounds.
| Evidence Dimension | Substitution pattern and core oxidation state |
|---|---|
| Target Compound Data | 4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one (9-ketone, 4-methyl, 7-phenoxy, no 6-Cl, no 9-amino linker) |
| Comparator Or Baseline | 6-chloro-N-[2-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)-hexyl]-nicotinamide (3e): 9-amino-substituted 2,3-dihydro, 6-Cl, EeAChE IC50 67 nM, EqBuChE IC50 153 nM |
| Quantified Difference | Fundamentally different pharmacophore; no cross-activity data available |
| Conditions | Structural comparison based on published SAR [1]; no shared assay context |
Why This Matters
This structural divergence means that prior cyclopentaquinoline structure-activity relationships cannot be extrapolated to CAS 374918-94-2, requiring de novo characterization for any intended biological application.
- [1] Czarnecka K, Girek M, Kręcisz P, et al. Discovery of New Cyclopentaquinoline Analogues as Multifunctional Agents for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences. 2019;20(3):498. doi:10.3390/ijms20030498. View Source
